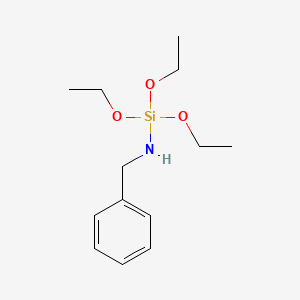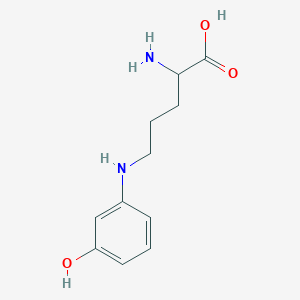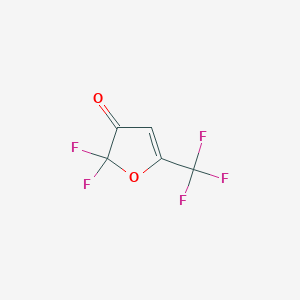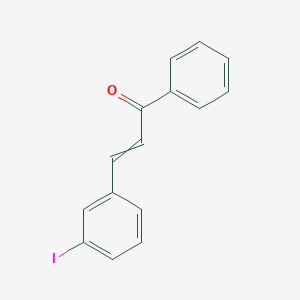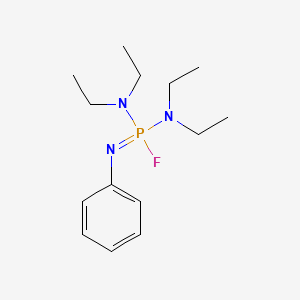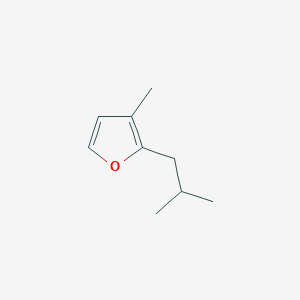![molecular formula C17H24N2O4S B14410200 L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- CAS No. 83328-03-4](/img/structure/B14410200.png)
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- is a complex organic compound with the molecular formula C17H24N2O4S . It is a derivative of L-phenylalanine and L-leucine, incorporating a mercaptoacetyl group. This compound is notable for its unique structure, which includes a thiol group, aromatic rings, and multiple functional groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- typically involves the coupling of L-phenylalanine and L-leucine derivatives. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The mercaptoacetyl group is then introduced through a thiol-ene reaction, which involves the addition of a thiol to an alkene under radical conditions . The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides and peptide derivatives. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing high-purity compounds on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation and cognitive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: A precursor to L-tyrosine and neurotransmitters.
L-Leucine: An essential amino acid involved in protein synthesis.
N-Acetyl-L-phenylalanine: A derivative of L-phenylalanine with acetyl protection.
Uniqueness
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- is unique due to its incorporation of both L-phenylalanine and L-leucine, along with a mercaptoacetyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse biochemical reactions .
Propriétés
Numéro CAS |
83328-03-4 |
|---|---|
Formule moléculaire |
C17H24N2O4S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-methyl-2-[(2-sulfanylacetyl)amino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H24N2O4S/c1-11(2)8-13(18-15(20)10-24)16(21)19-14(17(22)23)9-12-6-4-3-5-7-12/h3-7,11,13-14,24H,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t13-,14-/m0/s1 |
Clé InChI |
BQXADZPBYAJPEH-KBPBESRZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CS |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


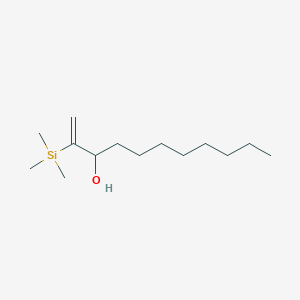

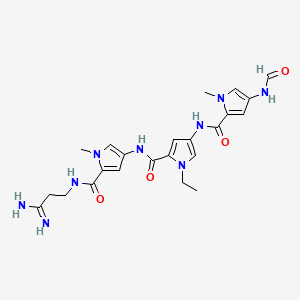
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)
